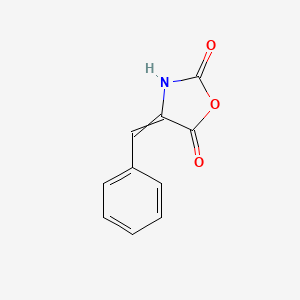

4-Benzylidene-1,3-oxazolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83791-32-6 |

|---|---|

Molecular Formula |

C10H7NO3 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-benzylidene-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C10H7NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,13) |

InChI Key |

XIQDZBGJXQZZDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzylidene 1,3 Oxazolidine 2,5 Dione and Analogues

Strategies for the Formation of the 1,3-Oxazolidine-2,5-dione Heterocyclic Core

The formation of the 1,3-oxazolidine-2,5-dione ring is a critical step in the synthesis of the target compounds. Various strategies have been developed to construct this heterocyclic system, often focusing on efficiency, atom economy, and the use of readily available starting materials.

Carboxylative Condensation and Cyclization Reactions Utilizing CO2

The use of carbon dioxide (CO2) as a C1 building block is a key aspect of green chemistry, and it has been successfully employed in the synthesis of oxazolidinone structures. researchgate.net Carboxylative cyclization reactions offer an atom-economical and environmentally friendly route to the 1,3-oxazolidine-2,5-dione core. For instance, a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization has been developed for the synthesis of oxazolidine-2,4-diones using atmospheric CO2. rsc.org This one-pot method proceeds under mild, transition-metal-free conditions. rsc.org Similarly, the direct condensation of 2-aminoalcohols with carbon dioxide, facilitated by catalysts like chlorostannoxanes, provides an efficient route to 2-oxazolidinones. researchgate.net While these examples lead to related oxazolidinone structures, the principles of CO2 incorporation are fundamental to the potential synthesis of the dione (B5365651) variant.

Synthesis from Alpha-Hydroxy Esters and Isocyanates

The reaction between α-hydroxy esters or related α-hydroxy compounds and isocyanates is a versatile method for constructing the 1,3-oxazolidine-2,5-dione ring. A two-step reaction sequence starting from α-ketols and isocyanates has been reported to yield 5,5-disubstituted 1,3-oxazolidine-2,4-diones. researchgate.net This approach involves the condensation to form 4-methylene-2-oxazolidinones, which are then converted to the diones through oxidative cleavage of the exocyclic double bond. researchgate.net This methodology highlights the utility of isocyanates in forming the core heterocyclic structure.

Cyclization Processes Involving Amino Alcohols, Epoxides, and Carbonyl Compounds

Amino alcohols are crucial precursors for the synthesis of oxazolidinones. rroij.com The intramolecular cyclization of amino alcohols with reagents like diethyl carbonate can lead to the formation of the 5-membered oxazolidinone ring system. nih.gov This process, known as a 5-Exo-Trig ring closure, is generally favored over the formation of larger ring structures. nih.gov

Epoxides also serve as valuable starting materials. Their ring-opening with amines or other nitrogen sources generates β-amino alcohols, which can then undergo cyclization to form the oxazolidinone core. rroij.com Furthermore, the cycloaddition reaction of epoxides with isocyanates is a well-established strategy for synthesizing oxazolidinones. beilstein-journals.org A one-pot reaction of chlorosulfonyl isocyanate (CSI) with epoxides can yield both oxazolidinones and five-membered cyclic carbonates under mild conditions without the need for additives or catalysts. beilstein-journals.org

The following table summarizes the key reactants and resulting heterocyclic core in these cyclization processes.

| Starting Materials | Reagents/Conditions | Heterocyclic Product |

| Primary amines, α-ketoesters | Atmospheric CO2, phosphorus mediator, base | Oxazolidine-2,4-dione |

| 2-Aminoalcohols | Carbon dioxide, chlorostannoxanes | 2-Oxazolidinone (B127357) |

| α-Ketols, isocyanates | Condensation, oxidative cleavage | 1,3-Oxazolidine-2,4-dione |

| Amino alcohols | Diethyl carbonate | Oxazolidinone |

| Epoxides, isocyanates | Cycloaddition | Oxazolidinone |

| Epoxides | Chlorosulfonyl isocyanate (CSI) | Oxazolidinone |

Sustainable and Environmentally Benign Synthetic Protocols

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry. For the synthesis of the 1,3-oxazolidine-2,5-dione core and its analogues, several green approaches have been explored. As mentioned, the utilization of CO2 as a renewable C1 feedstock is a prime example of a sustainable strategy. researchgate.net Solvent-free conditions for CO2 fixation reactions further enhance the environmental credentials of these syntheses. researchgate.net

Another approach involves the use of eco-friendly catalysts. A Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, has been reported for the synthesis of 1,3-oxazinane-2,5-diones. This reaction is promoted by silica-supported HClO4, a recyclable catalyst, and proceeds under mild conditions in methanol, representing a greener alternative to metal-catalyzed processes. frontiersin.org While this example forms a six-membered ring, the principle of using supported, recyclable acid catalysts is applicable to the synthesis of five-membered heterocyclic systems as well.

Introduction and Functionalization of the 4-Benzylidene Moiety

Once the 1,3-oxazolidine-2,5-dione core is formed, the next crucial step is the introduction of the 4-benzylidene group. This is typically achieved through a condensation reaction.

Condensation Reactions with Aromatic Aldehydes for Benzylidene Formation

The formation of the 4-benzylidene moiety on the 1,3-oxazolidine-2,5-dione ring is commonly accomplished via a Knoevenagel condensation reaction. jmaterenvironsci.com This reaction involves the condensation of an active methylene (B1212753) compound, in this case, the 1,3-oxazolidine-2,5-dione, with an aromatic aldehyde in the presence of a basic catalyst. jmaterenvironsci.com

A series of oxazolone (B7731731) derivatives have been synthesized by the condensation of a glycine (B1666218) derivative with various aromatic aldehydes in the presence of acetic anhydride (B1165640) and glacial acetic acid. core.ac.uk This general principle of condensing a heterocyclic core containing an active methylene group with an aromatic aldehyde is directly applicable to the synthesis of 4-benzylidene-1,3-oxazolidine-2,5-dione. The choice of aromatic aldehyde allows for the introduction of a wide variety of substituents on the phenyl ring of the benzylidene group, enabling the synthesis of a diverse library of analogues.

The following table provides examples of aromatic aldehydes that can be used in this condensation reaction to generate different substituted benzylidene derivatives.

| Aromatic Aldehyde | Resulting 4-Benzylidene Substituent |

| Benzaldehyde (B42025) | Unsubstituted benzylidene |

| 4-Nitrobenzaldehyde | 4-Nitrobenzylidene |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene |

| 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)benzylidene |

Chemoselective Functionalization and Olefin Metathesis Approaches at the Exocyclic Double Bond

The exocyclic double bond in this compound is a key site for introducing molecular diversity. Chemoselective functionalization of this moiety allows for the synthesis of a wide array of novel derivatives.

One of the most powerful tools for the formation of carbon-carbon double bonds is olefin metathesis. beilstein-journals.org This reaction, catalyzed by transition metal complexes, involves the redistribution of olefinic bonds. harvard.edu The mechanism, first proposed by Chauvin, proceeds through the formation of a metallacyclobutane intermediate. beilstein-journals.org Ruthenium-based catalysts, in particular, have shown great utility due to their tolerance of various functional groups. harvard.eduresearchgate.net

While direct examples of olefin metathesis on this compound are not extensively reported in the literature, the principles of cross-metathesis can be applied to synthesize analogues. For instance, a cross-metathesis reaction between a substituted 4-methylene-1,3-oxazolidine-2,5-dione and a substituted styrene (B11656) derivative, in the presence of a suitable ruthenium catalyst, could theoretically yield a variety of this compound analogues. The choice of catalyst is crucial for achieving high selectivity and yield. researchgate.netcmu.edu

The following table outlines various ruthenium-based catalysts that have been successfully employed in olefin metathesis reactions of other heterocyclic compounds and could be applicable to the synthesis of this compound analogues.

| Catalyst | Description | Potential Application |

| Grubbs' First Generation Catalyst | A ruthenium carbene complex with tricyclohexylphosphine (B42057) ligands. | General cross-metathesis reactions. |

| Grubbs' Second Generation Catalyst | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and stability. | More challenging metathesis reactions with sterically hindered olefins. |

| Hoveyda-Grubbs Catalysts | Chelating isopropoxystyrene ligand enhances catalyst stability and allows for easier removal. | Reactions requiring catalyst recovery and reuse. |

It is important to note that the reactivity of the exocyclic double bond in this compound may be influenced by the electronic properties of the oxazolidinedione ring.

Regioselective Synthesis of Substituted Benzylidene Derivatives

The regioselective synthesis of substituted benzylidene derivatives of 1,3-oxazolidine-2,5-dione is critical for structure-activity relationship studies. A common and effective method for the synthesis of 5-benzylidene derivatives of related heterocyclic systems, such as thiazolidine-2,4-diones, is the Knoevenagel condensation of an aromatic aldehyde with the active methylene group of the heterocyclic ring. researchgate.netnih.gov This reaction is typically catalyzed by a weak base.

This methodology can be adapted for the synthesis of this compound derivatives. The reaction would involve the condensation of a substituted benzaldehyde with 1,3-oxazolidine-2,5-dione. The regioselectivity of this reaction is generally high, with the condensation occurring at the C-4 position of the oxazolidinedione ring.

The following table illustrates the potential synthesis of various substituted this compound derivatives using this approach.

| Substituted Benzaldehyde | Resulting Derivative | Potential Properties |

| 4-Hydroxybenzaldehyde | 4-(4-Hydroxybenzylidene)-1,3-oxazolidine-2,5-dione | Potential for further functionalization at the hydroxyl group. |

| 4-Methoxybenzaldehyde | 4-(4-Methoxybenzylidene)-1,3-oxazolidine-2,5-dione | Increased lipophilicity. |

| 4-Nitrobenzaldehyde | 4-(4-Nitrobenzylidene)-1,3-oxazolidine-2,5-dione | Electron-withdrawing group may alter biological activity. |

| 3,4-Dimethoxybenzaldehyde | 4-(3,4-Dimethoxybenzylidene)-1,3-oxazolidine-2,5-dione | Further modification of electronic and steric properties. |

The choice of solvent and base can influence the reaction rate and yield. researchgate.net While this method is generally regioselective for the benzylidene moiety, controlling the stereochemistry of the double bond (E/Z isomerism) may require specific reaction conditions or subsequent isomerization steps.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Benzylidene 1,3 Oxazolidine 2,5 Dione

Mechanistic Investigations of Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules. The 4-benzylidene-1,3-oxazolidine-2,5-dione structure contains a key dienophile—the activated exocyclic double bond—making it a candidate for such transformations.

Diels-Alder Cycloadditions and Frontier Molecular Orbital (FMO) Theory Applications

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.org In this context, the this compound would act as the dienophile (the 2π component) due to its exocyclic double bond being conjugated with the carbonyl groups of the oxazolidine (B1195125) ring. This conjugation renders the double bond electron-deficient and thus a good substrate for reaction with electron-rich dienes. organic-chemistry.org

The feasibility and outcome of these reactions can be predicted using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgucsb.edu

Normal Electron-Demand Diels-Alder: In a typical reaction, the electron-rich diene possesses a high-energy HOMO, and the electron-poor dienophile (this compound) has a low-energy LUMO. The primary interaction is between the HOMO of the diene and the LUMO of the dienophile. youtube.com The electron-withdrawing nature of the adjacent carbonyl groups in the oxazolidine-2,5-dione (B1294343) ring lowers the energy of its LUMO, facilitating the reaction. organic-chemistry.org

FMO and Stereoselectivity: FMO theory also explains the stereoselectivity of the Diels-Alder reaction. youtube.com The endo product is often favored due to secondary orbital interactions between the p-orbitals of the activating group (the oxazolidine-2,5-dione ring) and the p-orbitals of the diene in the transition state. wikipedia.org Studies on related N-substituted 2-oxazolidinone (B127357) dienes have demonstrated that these systems can undergo highly regio- and endo-selective Diels-Alder reactions. rsc.orgresearchgate.net

The interaction can be summarized as follows:

| Reactant Component | Key Orbital | Orbital Energy Level | Role in Reaction |

| Electron-Rich Diene | HOMO | High | Nucleophile |

| This compound | LUMO | Low | Electrophile |

1,3-Dipolar Cycloadditions Involving the Benzylidene System

1,3-dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (in this case, the benzylidene double bond) to form a five-membered heterocyclic ring. The benzylidene system within the molecule serves as an effective dipolarophile. Azomethine ylides, generated in situ from the reaction of isatins and amino acids, are common 1,3-dipoles used in these reactions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Research on similar systems, such as the reaction between azomethine ylides and benzylideneacetone, demonstrates that the regioselectivity of the cycloaddition can be controlled. nih.gov The reaction yields spiropyrrolidine-oxindoles, and the regiochemical outcome can often be influenced by additives like water or acids, which can alter the stability of the transition states. beilstein-journals.orgresearchgate.net For instance, in multicomponent reactions involving isatin, benzylamine, and benzylideneacetone, different regioisomers of the resulting spiro-pyrrolidine can be favored by carefully selecting the reaction conditions. nih.gov

Fragmentation and Rearrangement Pathways

The stability and decomposition of this compound under energetic conditions reveal fundamental aspects of its chemical structure and bonding.

Studies on Flash Vacuum Pyrolysis and Subsequent Decomposition

Flash vacuum pyrolysis (FVP) is a technique used to study unimolecular reactions at high temperatures and low pressure, minimizing intermolecular reactions. wikipedia.org While specific FVP studies on this compound are not extensively documented, research on the closely related 1,3-oxazolidine-2,4-diones provides significant insight into the likely fragmentation pathways. arkat-usa.orgresearchgate.net

Upon FVP at temperatures between 650–750 °C, oxazolidine-2,4-diones undergo a primary fragmentation involving the extrusion of carbon dioxide (CO₂). arkat-usa.org This leads to the formation of a highly reactive α-lactam (aziridinone) intermediate. This intermediate can then follow two competing decomposition pathways:

Direct Fragmentation: The α-lactam can fragment directly to lose carbon monoxide (CO) and form an imine. arkat-usa.org

Rearrangement and Fragmentation: The α-lactam can rearrange to an isomeric iminooxirane, which then fragments to yield an aldehyde (such as benzaldehyde) and an isonitrile. arkat-usa.org

The following table summarizes the products observed from the FVP of substituted oxazolidine-2,4-diones, which serves as a model for the expected decomposition of the 2,5-dione analogue. arkat-usa.org

| Precursor | Pyrolysis Temp. (°C) | Major Products | Intermediate(s) |

| 5-Phenyl-3-(propan-2-yl)-1,3-oxazolidine-2,4-dione | 700 | Benzaldehyde (B42025), Propan-2-yl isonitrile, N-Benzylidenepropan-2-amine | Aziridinone, Iminooxirane |

| 3-Cyclohexyl-5-phenyl-1,3-oxazolidine-2,4-dione | 750 | Benzaldehyde, Cyclohexyl isonitrile, N-Benzylidenecyclohexanamine | Aziridinone, Iminooxirane |

Tandem Fragmentation–Rearrangement Processes

Tandem reactions, where a single starting material undergoes multiple transformations in one pot, are of great interest for synthetic efficiency. Tandem fragmentation-rearrangement processes have been observed in related N-Boc-protected benzylidene acetals. rsc.org In these systems, a free-radical initiated process can trigger a cascade that terminates in an ionic fragmentation, leading to the formation of functionalized oxazolidinones. rsc.org This type of reaction cascade, initiated at one part of the molecule (the benzylidene acetal) to induce a transformation elsewhere, highlights the potential for complex, pre-programmed reactivity in such structures. The process often involves a 5-exo-tet closure, demonstrating the influence of stereoelectronic effects on the reaction pathway. rsc.org

Reactivity Profile of the Exocyclic Benzylidene Double Bond

The exocyclic C=C double bond is the most prominent site of reactivity in this compound. Its chemical behavior is dictated by its electronic properties, which are heavily influenced by the adjacent phenyl group and the dicarbonyl system of the oxazolidine ring.

The double bond acts as an electrophile in Michael additions and as a dienophile/dipolarophile in cycloaddition reactions. acs.org The conjugation with two carbonyl groups strongly polarizes the π-system, making the β-carbon atom (the carbon of the double bond further from the phenyl group) highly susceptible to nucleophilic attack. This is a classic example of an α,β-unsaturated carbonyl system.

The reactivity is analogous to that seen in 5-arylidene-3-aryl-2,4-thiazolidinediones, where the exocyclic double bond readily reacts with various nucleophiles and dipoles. acs.org Reactions such as additions of thiols or amines, and cycloadditions with diazoalkanes, are characteristic of this functional group. The electrophilic nature of this bond is central to its role in the cycloaddition reactions discussed in section 3.1, where it serves as the 2π component for both Diels-Alder and 1,3-dipolar cycloadditions.

Oxidative Cleavage Reactions and Their Synthetic Utility

The exocyclic carbon-carbon double bond in this compound is susceptible to oxidative cleavage by strong oxidizing agents. Ozonolysis is a primary example of such a transformation, which involves the reaction with ozone (O₃) followed by a workup step to yield carbonyl compounds. libretexts.org While specific studies on the ozonolysis of this compound are not extensively documented, the reaction is anticipated to proceed via the well-established Criegee mechanism.

The initial step involves the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent workup of the ozonide determines the final products. A reductive workup, typically using zinc dust or dimethyl sulfide, would cleave the ozonide to yield benzaldehyde and 4-oxo-1,3-oxazolidine-2,5-dione. Conversely, an oxidative workup, often employing hydrogen peroxide, would oxidize the aldehyde fragment to benzoic acid, while the other fragment would likely undergo further reactions.

The synthetic utility of this oxidative cleavage lies in its ability to generate two distinct functionalized molecules from a single precursor. This can be a valuable strategy in the synthesis of more complex molecular architectures.

Table 1: Predicted Products of Ozonolysis of this compound

| Workup Condition | Predicted Products |

| Reductive (e.g., Zn/H₂O) | Benzaldehyde, 4-Oxo-1,3-oxazolidine-2,5-dione |

| Oxidative (e.g., H₂O₂) | Benzoic acid, Products from the oxazolidinedione fragment |

Nucleophilic and Electrophilic Addition Reactions

The electron-withdrawing nature of the adjacent carbonyl groups and the oxazolidine-2,5-dione ring renders the exocyclic double bond of this compound electrophilic. This makes it a prime candidate for nucleophilic addition reactions, particularly Michael (or conjugate) additions.

In a typical Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-nucleophile bond. A variety of nucleophiles, including thiols, amines, and carbanions, can participate in this reaction. For instance, the conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones has been shown to be a viable method for the synthesis of chiral sulfur-containing compounds. nih.gov This suggests that this compound would readily react with thiols in the presence of a suitable base to yield the corresponding 1,4-adduct.

Electrophilic addition reactions to the exocyclic double bond are less common due to its electron-deficient character. However, under certain conditions, reactions with strong electrophiles might be possible. For example, halogenation with bromine could potentially lead to the formation of a dibromo adduct, although this reactivity is not well-documented for this specific compound.

Reactivity of the Carbonyl Centers (C-2 and C-5) and Nitrogen Atom (N-3) within the Oxazolidine Ring

The 1,3-oxazolidine-2,5-dione ring possesses multiple reactive sites: the two carbonyl carbons (C-2 and C-5) and the nitrogen atom (N-3). Both carbonyl groups are electrophilic and susceptible to nucleophilic attack. The C-5 carbonyl, being part of an acylal-like structure, is particularly reactive.

Nucleophilic attack at either carbonyl carbon can lead to the opening of the heterocyclic ring. For example, hydrolysis with water or an alkali metal hydroxide (B78521) would result in the cleavage of the ester and amide bonds, ultimately yielding phenylpyruvic acid and ammonia (B1221849) upon complete degradation. A convenient method for the cleavage of 1,3-oxazolidin-5-ones and 1,3-oxazolidin-2-ones using potassium trimethylsilanolate has been described, highlighting the susceptibility of the ring to nucleophilic attack. researchgate.net

The nitrogen atom at the N-3 position is part of an imide functionality. While the lone pair of electrons on the nitrogen is delocalized over the two adjacent carbonyl groups, rendering it less nucleophilic than a typical amine, it can be deprotonated by a strong base to form an anion. This resulting nucleophilic nitrogen can then participate in alkylation or acylation reactions. For instance, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones, demonstrating the feasibility of functionalizing the nitrogen atom within the oxazolidinone ring system. organic-chemistry.org

Table 2: Reactivity of the Oxazolidine-2,5-dione Ring

| Reactive Site | Reagent Type | Type of Reaction | Potential Products |

| C-2, C-5 Carbonyls | Nucleophiles (e.g., H₂O, OH⁻, RO⁻) | Nucleophilic Acyl Substitution / Ring Opening | Ring-opened products (e.g., derivatives of phenylpyruvic acid) |

| N-3 Nitrogen | Strong Base followed by Electrophile (e.g., Alkyl halide, Acyl chloride) | N-Alkylation / N-Acylation | N-substituted 4-benzylidene-1,3-oxazolidine-2,5-diones |

Synthesis and Characterization of Structurally Modified 4 Benzylidene 1,3 Oxazolidine 2,5 Dione Derivatives

Substitutions and Modifications on the Benzylidene Phenyl Ring

Modifications to the benzylidene phenyl ring of 4-benzylidene-1,3-oxazolidine-2,5-dione are commonly achieved through the condensation of N-acylglycine derivatives with substituted aromatic aldehydes. This approach, a variation of the Erlenmeyer-Plöchl synthesis, allows for the introduction of a wide array of substituents onto the phenyl ring, thereby modulating the electronic and steric properties of the final molecule.

The synthesis of 4-benzylidene-2-(4-nitrophenyl)-4H-oxazol-5-one derivatives exemplifies this strategy, where 4-nitrobenzoylglycine or benzoyl glycine (B1666218) is condensed with various aromatic aldehydes. core.ac.uk This reaction is typically carried out in the presence of a dehydrating agent, such as acetic anhydride (B1165640), and a base or solvent like ethanol (B145695) or glacial acetic acid. core.ac.uk The choice of the substituted benzaldehyde (B42025) directly determines the nature of the substituent on the benzylidene phenyl ring.

Below is a table summarizing various substitutions on the benzylidene phenyl ring and the corresponding starting materials.

| Substituent on Phenyl Ring | Starting Aromatic Aldehyde |

| 4-Nitro | 4-Nitrobenzaldehyde |

| 4-Chloro | 4-Chlorobenzaldehyde |

| 4-Methoxy | 4-Methoxybenzaldehyde |

| 2,4-Dichloro | 2,4-Dichlorobenzaldehyde |

| 3,4,5-Trimethoxy | 3,4,5-Trimethoxybenzaldehyde |

Functionalization at the Nitrogen Atom (N-3) of the Oxazolidine (B1195125) Ring

The nitrogen atom at the N-3 position of the 1,3-oxazolidine-2,5-dione ring presents another key site for structural modification. N-functionalization can be achieved through various synthetic routes, including alkylation and arylation reactions. These modifications are crucial for expanding the chemical space of this scaffold and for developing derivatives with tailored properties.

One common strategy for N-alkylation involves the reaction of a pre-formed this compound with an alkyl halide in the presence of a base. This approach is analogous to the N-alkylation of other lactam-containing heterocycles, such as thiazolidinones. For instance, the N-alkylation of a thiazolidinone ring has been successfully carried out using benzyl (B1604629) bromide in the presence of potassium carbonate. mdpi.com A similar methodology can be applied to the 1,3-oxazolidine-2,5-dione core.

The following table provides examples of functional groups that can be introduced at the N-3 position.

| Functional Group | Reagent |

| Methyl | Methyl iodide |

| Ethyl | Ethyl bromide |

| Benzyl | Benzyl bromide |

| Phenyl | Phenylboronic acid (via Chan-Lam coupling) |

| (5-phenyl-1,3,4-oxadiazol-2-yl)methyl | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole |

The introduction of different substituents at the N-3 position can significantly alter the molecule's polarity, lipophilicity, and potential for intermolecular interactions, which are critical parameters in the design of new chemical entities.

Derivatization and Scaffold Hybridization Strategies for Novel Architectures

To further explore the chemical diversity and potential applications of the 1,3-oxazolidine-2,5-dione scaffold, derivatization and scaffold hybridization strategies are employed. These approaches involve the chemical transformation of the core structure or its combination with other pharmacologically relevant moieties to create novel hybrid molecules.

One such strategy involves the synthesis of hybrid molecules that integrate the oxazolidine-2,5-dione (B1294343) ring with other heterocyclic systems known for their biological activities. For example, the concept of molecular hybridization has been successfully applied in the development of thiazolidinedione-1,3,4-oxadiazole derivatives. nih.govrsc.org This principle can be extended to the 1,3-oxazolidine-2,5-dione core, where it can be linked to other scaffolds such as pyrazoles, triazoles, or imidazoles.

Another approach is the development of hybrids with natural products or other complex molecules. The synthesis of nitroimidazolyl–oxazolidinone hybrids is a notable example, demonstrating the fusion of a synthetic pharmacophore with a known bioactive component. nih.gov These hybridization strategies aim to combine the desirable properties of each constituent moiety, potentially leading to synergistic effects.

Synthesis of Spirocyclic and Fused-Ring Systems Incorporating the 1,3-Oxazolidine-2,5-dione Core

The construction of spirocyclic and fused-ring systems represents a sophisticated approach to creating three-dimensionally complex molecules based on the 1,3-oxazolidine-2,5-dione core. These rigidified structures are of great interest as they can offer enhanced selectivity and potency in biological systems.

A prominent example of this strategy is the synthesis of steroid-17-spiro-5'-oxazolidine-2',4'-diones. nih.gov These compounds are prepared from 17-keto steroids, which undergo a multi-step sequence to build the spiro-fused oxazolidine-2,4-dione ring at the 17-position of the steroid nucleus. nih.gov The key intermediates in this synthesis are often hydroxyimidates that cyclize to form the spirocyclic system. nih.gov

Similarly, spiro-oxazolidinone derivatives have been synthesized from 17S-spiro-oxiranes of the androstane (B1237026) and estrane (B1239764) series. nih.gov These synthetic routes highlight the versatility of the oxazolidinone framework in constructing complex, polycyclic architectures. The formation of these spirocyclic systems often involves intramolecular cyclization reactions, where a suitably functionalized precursor undergoes ring closure to form the desired spiro-heterocycle.

Comprehensive Analytical Characterization Techniques for Novel Derivatives

The unambiguous structural elucidation of newly synthesized this compound derivatives is crucial and is achieved through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for the characterization of these derivatives.

¹H NMR: Provides information on the number and chemical environment of protons. Characteristic signals include those for the aromatic protons of the benzylidene and other phenyl rings, the vinylic proton of the benzylidene group, and protons of any substituents on the rings or at the N-3 position. For example, in related thiazolidinedione derivatives, aromatic protons typically appear in the range of δ 6.7-7.4 ppm, while the exocyclic methine proton resonates around δ 7.5 ppm. researchgate.net

¹³C NMR: Reveals the carbon framework of the molecule. Key signals include those for the carbonyl carbons of the oxazolidine-2,5-dione ring (typically in the range of δ 160-175 ppm), the carbons of the aromatic rings, and the sp² carbons of the benzylidene double bond.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound derivatives include:

C=O stretching vibrations for the dione (B5365651) functionality, typically observed in the region of 1700-1800 cm⁻¹.

C=C stretching vibrations for the aromatic rings and the benzylidene double bond, usually found around 1600 cm⁻¹.

C-N and C-O stretching vibrations within the oxazolidine ring.

The following table summarizes the key analytical data for a representative this compound derivative.

| Analytical Technique | Characteristic Data |

| ¹H NMR | Aromatic protons (multiplet, δ 7.0-8.0 ppm), Vinylic proton (singlet, δ ~6.5 ppm), NH proton (broad singlet, if unsubstituted at N-3) |

| ¹³C NMR | Carbonyl carbons (δ ~165, ~170 ppm), Aromatic carbons (δ 110-150 ppm), Vinylic carbons (δ ~120, ~130 ppm) |

| FTIR (cm⁻¹) | ~1780 (C=O, imide), ~1720 (C=O, ester), ~1650 (C=C), ~3200 (N-H, if present) |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated molecular weight |

Together, these analytical techniques provide a comprehensive characterization of the synthesized derivatives, confirming their identity and purity.

Applications of 4 Benzylidene 1,3 Oxazolidine 2,5 Dione in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The 2-oxazolidinone (B127357) ring is a fundamental heterocyclic unit that serves as a crucial intermediate in the synthesis of more complex and biologically active organic compounds. chemtube3d.com Derivatives of 1,3-oxazolidine are found in numerous natural products and intricate synthetic molecules, highlighting their importance in the organic synthesis of a wide array of biologically significant compounds. nih.gov The reactivity of the 4-benzylidene group in conjunction with the oxazolidine-2,5-dione (B1294343) core allows for a multitude of chemical transformations, establishing it as a versatile building block.

This versatility enables the preparation of combinatorial libraries of analogous compounds, where structural diversity can be systematically introduced. bioorg.org The electrophilic nature of the oxazolidinone ring, often considered unreactive, can be exploited in intramolecular cyclization reactions with stabilized carbanions, leading to the formation of functionalized chiral lactams. bioorg.org This reactivity underscores the role of oxazolidinone derivatives as effective electrophiles and precursors for valuable synthetic intermediates. bioorg.org

Table 1: Examples of Complex Molecules Derived from Oxazolidinone Scaffolds

| Starting Material Class | Transformation Type | Resulting Complex Molecule/Scaffold | Significance |

| Chiral Oxazolidinones | Intramolecular Cyclization | Functionalized γ and δ lactams | Useful synthetic intermediates for medicinal compounds like levetiracetam. bioorg.org |

| α-Amino Acids | Multi-step Synthesis | Chiral 2-Oxazolidinones | Serve as chiral auxiliaries in asymmetric synthesis. acs.org |

| N-benzyl oxazolidinone | N-allylation | N-allyl oxazolidinone | Intermediate for further functionalization and cyclization reactions. bioorg.org |

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The 4-benzylidene-1,3-oxazolidine-2,5-dione structure is an excellent precursor for the synthesis of a wide range of other heterocyclic systems. The oxazolone (B7731731) core can undergo ring-opening and subsequent cyclization reactions with various reagents to afford new carbo- and heterocyclic frameworks.

For instance, structurally related oxazol-5(4H)-ones react with phenylhydrazine (B124118) in acetic acid to yield 1,2,4-triazin-6(5H)-ones, demonstrating a common pathway for transforming five-membered heterocycles into six-membered ones. rsc.org Furthermore, the synthesis of various five-membered heterocyclic compounds, such as imidazolidine-4-ones and thiazolidine-4-ones, can be achieved through the cyclization of Schiff's bases, which are structurally analogous to the benzylidene moiety of the title compound. mdpi.comorganic-chemistry.org These transformations highlight the role of the benzylidene-oxazolidinedione as a synthon for accessing a variety of heterocyclic cores, which are themselves of significant interest in medicinal and materials chemistry. mdpi.comresearchgate.net

Table 2: Heterocyclic Systems Synthesized from Oxazolidinone-Related Precursors

| Precursor Type | Reagent | Resulting Heterocycle | Reference |

| 4-Arylidene-oxazol-5(4H)-ones | Phenylhydrazine | 1,2,4-Triazin-6(5H)-ones | rsc.org |

| Schiff's Base Derivatives | Glycine (B1666218) / 2-Chloroacetic acid | Imidazolidine-4-one / Oxazolidine-4-one | mdpi.com |

| Schiff's Base Derivatives | 2-Mercaptoacetic acid | Thiazolidine-4-one | mdpi.com |

| Thiosemicarbazones | Chloroacetyl chloride | 1,3-Thiazolidin-4-ones | organic-chemistry.org |

Applications in the Construction of Chiral Scaffolds and Stereoselective Transformations

Chiral oxazolidinones are renowned for their application as chiral auxiliaries in a multitude of asymmetric syntheses. acs.org The rigid heterocyclic structure allows for excellent stereocontrol in reactions at adjacent positions. The synthesis of optically active 4-substituted 2-oxazolidinones can be achieved through methods like asymmetric hydrogenation of 2-oxazolones using organometallic catalysts, yielding products with high enantioselectivity.

These chiral scaffolds are instrumental in stereoselective synthesis. For example, they are used in the synthesis of pinane-based 2-amino-1,3-diols and enantiomerically pure 4,5-disubstituted oxazolidinones. acs.orgacs.org Multi-component reactions have been developed to efficiently synthesize multi-substituted 1,3-oxazolidine compounds with high optical purity, sometimes involving a kinetic resolution process to separate enantiomers. nih.gov The ability to readily synthesize these chiral building blocks from commercial amino acids further enhances their utility in constructing complex chiral molecules. bioorg.org

Table 3: Stereoselective Syntheses Involving Oxazolidinone Scaffolds

| Reaction Type | Key Feature | Product | Stereoselectivity |

| Asymmetric Hydrogenation | Ruthenium(II)-NHC catalyst | Optically active 4-substituted 2-oxazolidinones | Up to 96% ee |

| Multi-component Reaction | Kinetic resolution of epoxides | Chiral 1,3-oxazolidine derivatives | Good diastereoselectivities and enantioselectivities (up to 90% ee). nih.gov |

| Intramolecular Conjugate Addition | N-p-Toluenesulfonyl Carbamates | trans-4,5-Disubstituted Oxazolidin-2-ones | High stereoselectivity. |

| Organometallic Addition | Intramolecular cyclization of chiral aziridines | Functionalized Oxazolidinones | High stereoselectivity. acs.org |

Exploration of Catalytic Applications and Ligand Design in Organometallic Chemistry

The utility of the oxazolidinone scaffold extends into the realm of organometallic chemistry and catalysis, primarily through its role in the formation of chiral ligands. Ligands containing a chiral oxazoline (B21484) moiety are among the most successful and versatile in asymmetric catalysis. Although this compound itself is not a primary ligand, its core structure is a key component in the design of more complex ligands.

Oxazolidinone derivatives have been shown to be potential ligands for transition metals like palladium, forming catalysts for C-C cross-coupling reactions such as the Suzuki-Miyaura reaction. mdpi.com Metal complexes of oxazolidinones have been employed in various catalytic reactions, including Diels-Alder, aldol, and Henry reactions. mdpi.com The design of water-soluble Ru(II) organometallic catalysts from chiral ligands derived from amino acids demonstrates the synergy between the oxazolidinone structure and metal catalysis for asymmetric transfer hydrogenation of ketones. The development of palladium complexes with indenediide ligands that promote the carboxylative cyclization of propargylamines to form alkylidene-oxazolidinones further illustrates the interplay between organometallic catalysis and the synthesis of these valuable heterocyclic compounds. rsc.org

Structure Activity Relationship Sar Investigations for Biologically Relevant 4 Benzylidene 1,3 Oxazolidine 2,5 Dione Derivatives

General Principles of SAR in Oxazolidinone Chemistry Applied to 2,5-Dione Systems

The structure-activity relationship (SAR) in oxazolidinone chemistry is a well-established field, primarily dominated by studies on antibacterial agents like linezolid, which feature a 2-oxazolidinone (B127357) core. While the 4-benzylidene-1,3-oxazolidine-2,5-dione system is distinct, several general principles from broader oxazolidinone and related heterocyclic chemistry can be applied to understand its SAR.

A key principle is the profound impact of substituents on the molecule's physicochemical properties, which in turn dictates its biological activity. nih.gov Lipophilicity, often expressed as logP, is a critical parameter. For instance, in studies on 5-thiocarbonyl oxazolidinones, antibacterial activity was found to be significantly affected by the calculated log P value and the balance between hydrophilic and hydrophobic substituents. nih.gov This suggests that for this compound derivatives, modulating lipophilicity through substitution on either the benzylidene or the oxazolidinone rings is a primary strategy for optimizing activity.

Furthermore, the nature and position of substituents on the heterocyclic ring are paramount. In the related oxazolidine-2,4-dione series, the type of substituent at the C-5 position was critical in determining the specific pharmacological effect, with lower alkyl groups favoring antipetitmal activity and aryl substituents leading to different profiles. pharmacy180.com For 5-substituted 2-oxazolidinones, converting the C-5 acetamide (B32628) group to other functionalities like thiourea (B124793) significantly enhanced in vitro antibacterial activity, demonstrating that this position is a key site for modification. nih.govscispace.com This highlights that modifications at positions on the 1,3-oxazolidine-2,5-dione ring, other than the C-4 benzylidene group, could substantially alter biological outcomes.

Influence of Benzylidene Moiety Substitutions on Compound-Target Interactions

The benzylidene moiety at the C-4 position is a primary site for structural modification to explore and optimize biological activity. The electronic properties and steric bulk of substituents on this aromatic ring can dramatically influence how the entire molecule interacts with its biological target.

Research on structurally similar 4-benzylidene oxazolones as inhibitors of human acetylcholinesterase (hAChE) provides a strong model for understanding these effects. nih.gov In this series, the unsubstituted benzylidene ring (compound 1) showed the highest activity. nih.gov The introduction of substituents generally led to a decrease in potency, but the nature of the substituent was critical. For example, adding a hydroxyl (-OH) group (compound 7) retained moderate activity, while electron-withdrawing groups like chloro (compound 3) or bulky groups like acetate (B1210297) (compounds 5 and 6) reduced inhibitory potency. nih.gov This indicates that both the electronic and steric profile of the benzylidene ring are key determinants of binding affinity.

The position of the substituent on the benzylidene ring is also a critical factor. Studies on 5-benzylidene-4-thiazolidinones, a closely related heterocyclic system, showed a high impact of small methoxy (B1213986) and ethoxy groups at the ortho (position 2) of the benzylidene ring on antileukemic activity. researchgate.net This suggests that substituents at specific positions can orient the molecule favorably within the target's active site to enhance binding.

The functional group itself plays a vital role. For the hAChE inhibitors, the presence of the benzylidene ring was considered essential for the observed activity. nih.gov The following table summarizes the inhibitory activity of several (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives against hAChE, illustrating the impact of benzylidene substitution.

| Compound | Substituent on Benzylidene Ring | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| 1 | H (Unsubstituted) | 9.0 ± 0.9 | 2.0 ± 0.2 |

| 2 | 4-CH₃ | 104 ± 1.2 | 85 ± 0.9 |

| 3 | 4-Cl | 122 ± 1.8 | 86 ± 1.1 |

| 4 | 4-OCH₃ | 246 ± 1.5 | 198 ± 1.3 |

| 7 | 4-OH | 48 ± 1.1 | 16 ± 0.5 |

Data sourced from studies on structurally related oxazolone (B7731731) derivatives against hAChE. nih.gov

Impact of Substitutions on the 1,3-Oxazolidine-2,5-dione Ring on SAR Profiles

While the benzylidene group is a key focus, modifications to the 1,3-oxazolidine-2,5-dione ring itself are also critical in defining the SAR profile. The primary positions for substitution are the nitrogen at position 3 (N-3) and potentially the carbon at position 5 (C-5), although the latter is part of a carbonyl group in this specific scaffold.

Substitutions at the N-3 position can significantly alter the compound's properties. In related oxazolidinedione systems, N-alkylation was found to be a common strategy, though in some cases, these agents underwent metabolic N-dealkylation. pharmacy180.com Introducing different groups at N-3 can modulate solubility, membrane permeability, and metabolic stability. Furthermore, the N-3 substituent can form additional interactions with the biological target. For instance, it could act as a hydrogen bond acceptor or introduce new steric or hydrophobic features that influence binding orientation and affinity.

The integrity of the oxazolidine (B1195125) ring itself is crucial for activity. The nature of the atoms within the ring (oxygen at position 1 and nitrogen at position 3) and the carbonyl groups at positions 2 and 5 define the core pharmacophore. These groups, particularly the carbonyl oxygens and the ring oxygen, can act as hydrogen bond acceptors, forming key interactions with amino acid residues in a target's active site. Studies on ring-chain tautomerism in 1,3-oxazolidine derivatives show that the stability of the ring is strongly dependent on the nature of its substituents. nih.gov This implies that substitutions could influence the planarity and conformational stability of the oxazolidine-2,5-dione (B1294343) ring, thereby affecting its binding capabilities.

In broader oxazolidinone SAR, converting a carbonyl oxygen to a thiocarbonyl sulfur has been shown to enhance biological activity. nih.govresearchgate.net This bioisosteric replacement alters the electronic distribution, bond angles, and hydrogen bonding capacity of the group, which can lead to improved target engagement. Applying this principle to the 1,3-oxazolidine-2,5-dione core, substitution of one or both carbonyls at C-2 and C-5 with thiocarbonyls could be a viable strategy to modulate activity.

Mechanistic Exploration of Compound-Target Interactions at a Molecular Level (Non-Clinical Focus)

Understanding how this compound derivatives interact with their biological targets at a molecular level is essential for rational drug design. This exploration is typically achieved through computational methods like molecular docking and molecular dynamics (MD) simulations, complemented by biophysical assays.

Molecular docking studies can predict the preferred binding pose of a ligand within the active site of a target protein. For the related 4-benzylidene oxazolone inhibitors of hAChE, docking revealed that the compounds engage in non-covalent interactions with the enzyme. nih.gov It is predicted that the benzylidene moiety of these compounds would occupy the gorge of the active site, forming hydrophobic and π-π stacking interactions with aromatic residues like tryptophan and tyrosine. The oxazolidinone core would likely be positioned to form hydrogen bonds with residues in the catalytic or peripheral anionic sites.

For example, a hypothetical docking of a this compound derivative into a target active site might reveal the following interactions:

Benzylidene Ring: Forms π-π stacking interactions with an aromatic residue (e.g., Trp84 or Phe330 in AChE).

Oxazolidinone Ring: The carbonyl oxygen at C-5 could act as a hydrogen bond acceptor with a backbone amide proton of a residue like Gly118. The ring oxygen (O-1) could form another hydrogen bond with a different residue.

N-H Group: The proton on the nitrogen at N-3 could act as a hydrogen bond donor to a serine or histidine residue.

The table below outlines the potential types of molecular interactions that drive the binding of these compounds to a target protein.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Benzylidene Phenyl Ring | π-π Stacking, Hydrophobic | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) |

| C=O at position 5 | Hydrogen Bond Acceptor | Serine (Ser), Glycine (B1666218) (Gly), Histidine (His) |

| C=O at position 2 | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr) |

| N-H at position 3 | Hydrogen Bond Donor | Histidine (His), Aspartate (Asp), Glutamate (Glu) |

| Ring Oxygen at position 1 | Hydrogen Bond Acceptor | Tyrosine (Tyr), Serine (Ser) |

Molecular dynamics (MD) simulations can further refine these static docking poses, providing insight into the stability of the ligand-protein complex over time and revealing the influence of solvent and thermal fluctuations on the binding interactions. Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural descriptors of the compounds with their biological activity, can also be built to predict the potency of new derivatives and guide further synthesis. mdpi.com These computational approaches, by providing a molecular-level rationale for observed SAR data, are indispensable tools in the iterative process of lead optimization.

Future Prospects and Emerging Trends in 4 Benzylidene 1,3 Oxazolidine 2,5 Dione Research

Development of Novel and More Efficient Synthetic Routes, Including Flow Chemistry and Mechanochemistry

Traditional batch synthesis methods for heterocyclic compounds are often associated with challenges such as long reaction times, difficult purification, and significant solvent waste. The future of synthesizing 4-benzylidene-1,3-oxazolidine-2,5-dione and its analogs lies in the adoption of advanced and sustainable manufacturing technologies like flow chemistry and mechanochemistry.

Flow Chemistry: Continuous flow synthesis offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput production. A hypothetical flow process for this compound could involve pumping solutions of a hippuric acid derivative and an appropriate dehydrating agent through a heated microreactor. This setup would allow for precise control over reaction temperature, residence time, and stoichiometry, potentially leading to higher yields and purity in a fraction of the time required for batch processing. unimi.it The integration of in-line purification modules could further streamline the process, delivering the final product without manual workup.

Mechanochemistry: This solid-state synthesis approach, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a green alternative by minimizing or eliminating the need for bulk solvents. rsc.org A mechanochemical route could involve milling a solid mixture of precursor molecules, where the mechanical energy breaks down the crystal lattice and facilitates the necessary bond-forming reactions. This technique has been successfully applied to the one-pot, two-step synthesis of other complex molecules, demonstrating its potential to avoid the isolation of intermediates and reduce waste. rsc.org

| Parameter | Traditional Batch Synthesis | Flow Chemistry (Hypothetical) | Mechanochemistry (Hypothetical) |

|---|---|---|---|

| Solvent Usage | High (e.g., Acetic Anhydride (B1165640), Pyridine) | Reduced, used as a medium for transport | Minimal to none (Liquid-Assisted Grinding) |

| Reaction Time | Hours to days | Seconds to minutes | Minutes to hours |

| Process Control | Limited (bulk heating/cooling) | Precise control over temperature, pressure, time | Dependent on milling frequency and time |

| Scalability | Challenging, potential for thermal runaway | Straightforward by extending operation time | Can be scaled up with larger milling jars |

| Safety | Risks associated with large volumes of reagents | Enhanced due to small reactor volumes | Reduced risks due to solvent-free conditions |

Exploration of New Chemical Transformations and Unprecedented Reactivity Patterns

The this compound structure contains multiple reactive sites, including the exocyclic double bond, the lactone carbonyl, and the imide functionality. While its role as an azlactone in peptide synthesis is established, future research will likely uncover novel reactivity. The exploration of its use in multicomponent reactions, cycloadditions, and ring-opening polymerizations could lead to the synthesis of complex molecular architectures from a simple starting material. For instance, its conjugated system could serve as a dienophile in Diels-Alder reactions or as a Michael acceptor for various nucleophiles, leading to new classes of substituted oxazolidinones.

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science by enabling the rapid de novo design of molecules with optimized properties. frontiersin.orgmdpi.com These computational tools can be applied to the this compound scaffold to design novel derivatives with enhanced biological activity, improved physicochemical properties, or specific functionalities.

| AI/ML Technique | Application | Potential Outcome | Relevant Source Principle |

|---|---|---|---|

| Generative Models (e.g., RNN, GANs) | De novo design of new chemical structures based on the core scaffold. | Generation of a virtual library of thousands of unique and valid derivatives. | frontiersin.orgnih.gov |

| QSAR Modeling | Predicting biological activity (e.g., enzyme inhibition) or physicochemical properties (e.g., solubility). | Prioritization of generated compounds with the highest predicted activity and best drug-like properties. | nih.gov |

| Reinforcement Learning | Iteratively optimizing molecular structures towards a predefined goal (e.g., maximizing binding affinity to a target). | Highly optimized lead compounds designed for a specific biological target. | mdpi.com |

| Retrosynthesis Prediction | Predicting plausible synthetic routes for the top-ranked virtual compounds. | Ensuring that the designed molecules are synthetically feasible. | nih.gov |

Advanced Mechanistic Studies Using In Situ Spectroscopy and Kinetic Analysis

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing reaction conditions and controlling product selectivity. Future research will increasingly employ advanced analytical techniques to probe these pathways in real-time.

In situ spectroscopic methods, such as ReactIR (FTIR) and process NMR, allow for the continuous monitoring of reactant consumption and product formation without disturbing the reaction mixture. researchgate.net These techniques can help identify transient intermediates and provide critical data for elucidating complex reaction networks. For example, monitoring the condensation reaction to form the benzylidene moiety could reveal the presence of short-lived intermediates, offering insights that could lead to the development of more efficient catalysts or reaction conditions. Kinetic analysis, determining reaction orders and activation energies, will further complement these studies, providing a quantitative basis for mechanistic proposals. researchgate.net

Exploration of New Applications in Specialized Chemical Fields Beyond Traditional Organic Synthesis

While 4-benzylidene-1,3-oxazolidine-2,5-diones are primarily viewed as intermediates in organic synthesis, their unique structure suggests potential applications in other specialized fields.

Materials Science: The rigid, planar structure and conjugated π-system could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors. Polymerization via ring-opening of the oxazolidine-dione ring could lead to novel biodegradable polymers with tailored properties.

Chemical Biology: The oxazolidinone core is a key feature in certain classes of antibiotics. nih.gov Derivatives of this compound could be explored as novel enzyme inhibitors or as fluorescent probes for biological imaging, where the benzylidene group can be functionalized to tune its photophysical properties. The structural similarity to thiazolidine-2,4-diones, which exhibit a wide range of biological activities, suggests that oxazolidine-2,5-diones are a promising scaffold for medicinal chemistry. researchgate.net

Catalysis: Chiral derivatives of the oxazolidine-2,5-dione (B1294343) scaffold could be investigated as novel organocatalysts or as ligands for asymmetric metal catalysis, leveraging the stereochemical information embedded in the heterocyclic ring.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Benzylidene-1,3-oxazolidine-2,5-dione?

- Methodological Answer : The compound is synthesized via condensation of substituted benzaldehydes with 1,3-oxazolidine-2,5-dione under basic conditions. A typical procedure involves refluxing equimolar amounts of reactants with potassium carbonate (K₂CO₃) in acetonitrile for 6–8 hours, followed by purification via recrystallization from methanol. This method ensures high purity (>95%) and avoids side reactions like over-alkylation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the benzylidene proton (δ 7.2–7.8 ppm) and oxazolidine-dione carbonyl carbons (δ 165–175 ppm).

- IR Spectroscopy : Identify characteristic C=O stretches (1750–1780 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 219.1).

- HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Q. How can researchers ensure reproducibility in synthesis?

- Methodological Answer : Maintain strict control over reaction parameters:

- Temperature : Use thermostated oil baths (±1°C accuracy).

- Reagent Ratios : Precisely measure stoichiometric equivalents via analytical balances (0.1 mg precision).

- Purification : Standardize recrystallization solvents (e.g., methanol:water 4:1 v/v) and drying conditions (vacuum desiccator, 40°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized for enhanced yield and selectivity?

- Methodological Answer : Employ a 2³ factorial design to evaluate variables:

- Factors : Temperature (60–100°C), catalyst loading (0.5–2.0 eq.), and solvent polarity (acetonitrile vs. DMF).

- Response Surface Methodology (RSM) : Statistically model interactions to identify optimal conditions (e.g., 80°C, 1.2 eq. K₂CO₃, acetonitrile maximizes yield to >85%) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated spectra (B3LYP/6-31G* basis set).

- Byproduct Analysis : Use LC-MS to detect minor impurities (e.g., Michael adducts or tautomers) and adjust reaction pH to suppress their formation .

Q. How to design degradation studies under environmental or physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light (λ = 254 nm), varied pH (1–13), and temperatures (25–60°C) for 72 hours.

- Degradation Product Identification : Use high-resolution LC-QTOF-MS to trace fragmentation pathways and propose mechanisms (e.g., hydrolysis of the oxazolidine ring) .

Q. What computational tools predict reactivity in novel derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS.

- Docking Studies : Use AutoDock Vina to predict binding affinities of benzylidene-modified analogs .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.